6-AllyldihydronorisolysergicAcid

Description

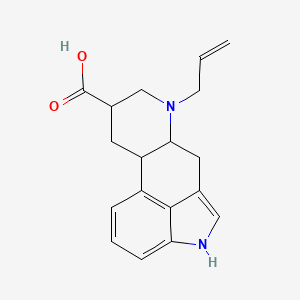

Chemical Name: 6-Allyldihydronorisolysergic Acid CAS Number: 86891-15-8 Molecular Formula: C₁₈H₂₀N₂O₂ Molecular Weight: 296.36 g/mol (calculated)

6-Allyldihydronorisolysergic Acid is an ergoline derivative, structurally related to lysergic acid. It is primarily recognized as a synthetic intermediate in the production of pharmaceuticals such as cabergoline and other dopaminergic agents . The compound features a dihydroergoline backbone with an allyl substituent at the 6-position and a carboxylic acid group at the 8β position. Its synthesis involves allylation and reduction steps under controlled conditions, often confirmed via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) .

Properties

IUPAC Name |

7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICYXFUKKMAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Allyldihydronorisolysergic Acid involves several steps, including the formation of the ergoline ring system and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Allyldihydronorisolysergic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Allyldihydronorisolysergic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Allyldihydronorisolysergic Acid involves its interaction with dopamine receptors in the brain. It acts as an agonist or antagonist, depending on the specific receptor subtype and the context of the study . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways, influencing various physiological and behavioral responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 6-Allyldihydronorisolysergic Acid and related ergoline derivatives:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 6-Allyldihydronorisolysergic Acid | 86891-15-8 | C₁₈H₂₀N₂O₂ | 6-allyl, 8β-carboxylic acid | Carboxylic acid, allyl, amine |

| 6-Allyldihydronorisolysergic Acid Methyl Ester | 86891-16-9 | C₁₉H₂₂N₂O₂ | 6-allyl, 8β-methyl ester | Ester, allyl, amine |

| Cabergoline | 81409-90-7 | C₂₆H₃₇N₅O₂ | 6-allyl, 8β-methyl ester, 2-chloroethyl | Ester, tertiary amine, chloride |

| AL-LAD6 (N-AllylnorLSD) | 65527-61-9 | C₂₂H₂₇N₃O | 6-allyl, 8β-carboxamide (diethylamide) | Amide, allyl, tertiary amine |

Key Observations :

- Cabergoline : Incorporates a 2-chloroethyl group and a larger ergoline backbone, contributing to its dopamine D2 receptor agonism and clinical use in hyperprolactinemia .

- AL-LAD6 : Features a diethylamide group instead of a carboxylic acid, conferring psychedelic properties akin to LSD but with reduced potency due to steric effects of the allyl group .

Pharmacological and Physicochemical Properties

Functional Group Impact :

Analytical Characterization

All compounds are characterized using:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., allyl protons at δ 5.0–5.8 ppm) .

- Thermogravimetric Analysis (TGA): Used to assess thermal decomposition; 6-Allyldihydronorisolysergic Acid shows stability up to 200°C .

- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 296 for the parent acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.